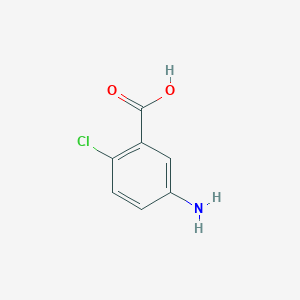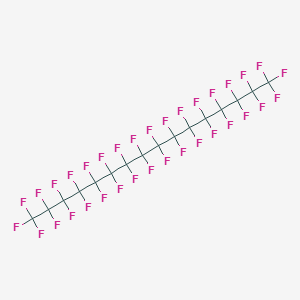
Perfluorohexadecane
Descripción general
Descripción
Synthesis Analysis
Perfluorohexadecane and related compounds can be synthesized through various chemical processes. For instance, one method involves the synthesis and characterization of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers, which represent a new class of fluorosiloxane polymers. These polymers are produced through the thermal cyclopolymerization of specifically designed monomers, yielding materials like poly(1,1,3,3-tetramethyldisiloxanyl-p-phenylene-1-oxaperfluorocyclobutylene-2-oxa-p-phenylene) with clear, flexible, and thermally stable elastomeric films (Smith & Babb, 1996).
Molecular Structure Analysis
The molecular structure of perfluorohexadecane, like other perfluorinated compounds, is significantly influenced by the presence of the perfluoro groups. These groups lead to a self-aggregation property crucial in various applications, from biology to polymer and organic synthesis. The structure significantly affects the photophysical properties of these molecules, as demonstrated in studies involving perfluoro-containing molecules like coumarin dyes (Mondal et al., 2016).
Chemical Reactions and Properties
Perfluorohexadecane's chemical reactivity is characterized by its inertness, making it a preferred medium for various reactions. For example, perfluorohexane has been identified as a good alternative to carbon tetrachloride for bromination reactions, offering nearly quantitative yields of brominated products with easier reaction work-up, highlighting its non-toxic and non-ozone-depleting properties (Pereira, Savage, & Simpson, 1995).
Physical Properties Analysis
Perfluoro-n-alkanes, including perfluorohexadecane, exhibit remarkable physical properties such as hydrophobicity, low solubility in water, and high volatility. These properties are attributed to their molecular structure, which tends to partition into organic matter and demonstrates exceptionally high vaporization from water bodies, indicating a propensity to enter the atmosphere if released into the environment (Tsai, 2009).
Chemical Properties Analysis
The chemical properties of perfluorohexadecane are influenced by its perfluoroalkyl chains, leading to weak van der Waals interactions and enhanced volatility compared to nonfluorinated analogs. Studies on the hexadecane/air partition coefficients of various per- and polyfluoroalkyl substances (PFAS) have provided insights into their interaction strength and volatility, with findings indicating that the strength of van der Waals interactions and volatility increases linearly with the number of CF2 units (Hammer & Endo, 2022).
Aplicaciones Científicas De Investigación
Perfluorocarbons, including Perfluorohexadecane, are utilized in leak detection, atmospheric transport, and diffusion research, as well as carbon sequestration monitoring. They are noted for having minimal environmental impacts at current release rates (Watson et al., 2007).
Perfluorohexyl iodide, related to Perfluorohexadecane, is used to study non-covalent interactions, including halogen bonding and hydrogen bonding, which are important in understanding molecular interactions and drug design (Cabot & Hunter, 2009).
Vaporized perfluorocarbon has shown promise in medical applications, such as improving oxygenation and pulmonary function in models of acute respiratory distress syndrome (Bleyl et al., 1999).
Perfluorinated membranes, presumably including those derived from Perfluorohexadecane, are applied in fuel cells, alkali cells, electrolyzers, and sensors, showcasing their versatility in various industrial applications (Heitner-Wirguin, 1996).
In semiconductor manufacturing, perfluorocarbons are used as etching and cleaning gases. However, they pose environmental hazards like global warming and toxicity (Tsai et al., 2002).
Perfluorosulfonic acid membranes, which are related to Perfluorohexadecane, find use in proton-exchange membrane fuel cells (Eisman, 1990).
Perfluorohexane, a compound similar to Perfluorohexadecane, can be encapsulated in polymers for drug delivery applications in medical and pharmaceutical fields (Chang et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tetratriacontafluorohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16F34/c17-1(18,3(21,22)5(25,26)7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)47)2(19,20)4(23,24)6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(48,49)50 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPUCGPFMVEJGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16F34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188997 | |
| Record name | Perfluorohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
838.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorohexadecane | |
CAS RN |
355-49-7 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Tetratriacontafluorohexadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorohexadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorohexadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



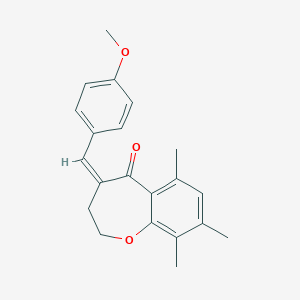
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)
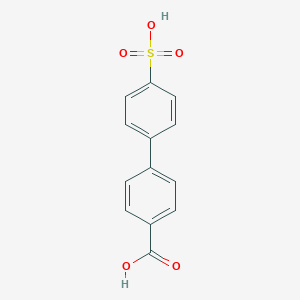
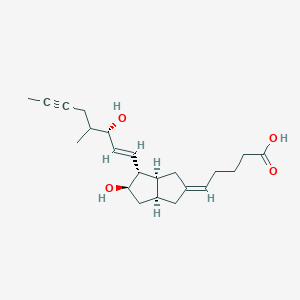
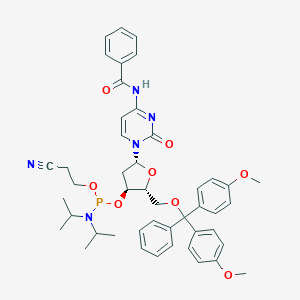

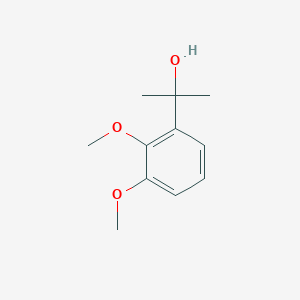
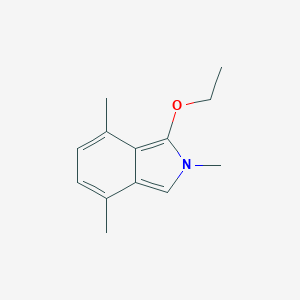
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)
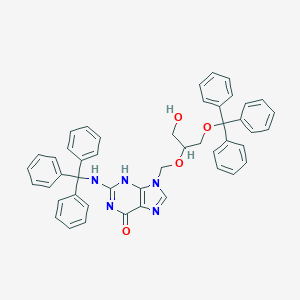
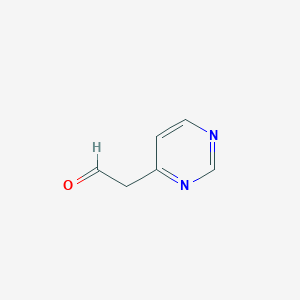
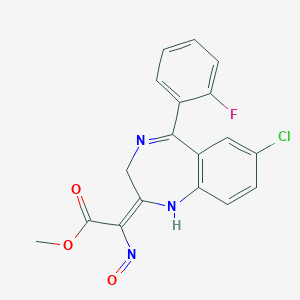
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
